4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
CAS No.:
Cat. No.: VC18037855
Molecular Formula: C4H4BrFN2O2S
Molecular Weight: 243.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4BrFN2O2S |
|---|---|
| Molecular Weight | 243.06 g/mol |
| IUPAC Name | 4-bromo-1-methylimidazole-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3 |
| Standard InChI Key | WCVKLRUJEKFCNR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=C1S(=O)(=O)F)Br |
Introduction
Synthesis Strategies
Bromination of 1-Methylimidazole
The synthesis begins with regioselective bromination of 1-methylimidazole. As demonstrated in , bromination under acidic conditions (acetic acid, NaOAc) with excess Br₂ yields 2,4,5-tribromo-1-methyl-1H-imidazole. Subsequent reductive debromination using Na₂SO₃ selectively removes bromines from positions 2 and 5, yielding 4-bromo-1-methyl-1H-imidazole ( , 62% yield).
Sulfonylation and Fluorination
Introducing the sulfonyl fluoride group requires two steps:
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Sulfonylation: Reacting 4-bromo-1-methyl-1H-imidazole with a sulfurylating agent. In , 1,1′-sulfonylbis(2-methylimidazole) (5) was synthesized using SO₂Cl₂ and 2-methylimidazole, followed by fluorination with KF. Adapting this method, sulfonylation of the brominated imidazole intermediate with SO₂Cl₂ could yield the corresponding sulfonyl chloride.
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Fluorination: Treating the sulfonyl chloride with KF or similar fluoride sources replaces the chloride with fluoride. For example, achieved 83% yield in converting sulfonyl chloride 6 to sulfonyl fluoride 3 using aqueous KF .
Alternative Approach: Direct use of SO₂F₂ gas is avoided due to handling challenges . Instead, stable sulfonylating reagents like SuFEx-IT (1-methylimidazolium-1-sulfonyl fluoride triflate) may streamline the process .
Physicochemical Properties
Spectral Data
While direct data for 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is unavailable, analogous compounds provide insights:
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¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl group (δ ~2.6 ppm) and aromatic protons (δ ~7.3–7.4 ppm) .
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¹⁹F NMR: A distinct peak near δ 58–60 ppm, characteristic of sulfonyl fluorides .
Stability and Reactivity
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Hydrolytic Stability: Sulfonyl fluorides hydrolyze slowly in aqueous media, releasing HF. Storage at ≤ −18°C is recommended to prevent degradation .
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SuFEx Reactivity: The -SO₂F group undergoes rapid exchange with nucleophiles (e.g., amines, alcohols), enabling click chemistry applications .
Applications in Organic Synthesis
SuFEx Click Chemistry
The sulfonyl fluoride moiety participates in two-step click reactions:
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Sulfur-Fluoride Exchange: Reacts with silyl ethers or amines to form stable sulfonate esters or sulfonamides.
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Post-Functionalization: The bromine at position 4 allows Pd-catalyzed cross-coupling (e.g., with boronic acids) to introduce diverse aryl/alkyl groups .
Medicinal Chemistry
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